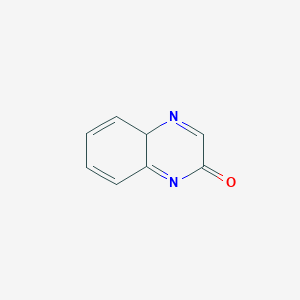

4aH-quinoxalin-2-one

Description

Historical Development and Evolution of Quinoxalinone Chemistry Research

The journey into the chemistry of quinoxalines, the parent structure of quinoxalinones, began in the late 19th century. The first synthesis of a quinoxaline (B1680401) derivative was reported in 1884 through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a classical method that laid the foundation for quinoxaline chemistry. mtieat.org These early methods, often referred to as the Korner and Hinsberg strategies, relied on the straightforward cyclocondensation of 1,2-arylenediamines with synthons containing reactive 1,2-dicarbonyl moieties, such as 1,2-diketones or 1,2-ketoesters. mtieat.org

Over the decades, the synthesis of quinoxaline and its derivatives, including the quinoxalin-2(1H)-one core, has undergone significant evolution. researchgate.net Initial research focused on optimizing these classical condensation reactions. sapub.org However, the demand for greater efficiency, milder reaction conditions, and broader substrate scope propelled the development of modern synthetic methodologies. mtieat.orgrsc.org The surge in organometallic chemistry led to considerable progress using transition metal-based catalysts. mtieat.org More recently, a shift towards "green chemistry" has been observed, with the introduction of organocatalytic, metal-free, and photocatalytic approaches that often utilize more environmentally benign solvents like water or even solvent-free conditions. mtieat.orgrsc.orgrsc.org The development of solid-phase synthesis and the use of microwave irradiation have also become common strategies to streamline the production of quinoxalinone libraries. portico.org

Significance of the Quinoxalinone Scaffold in Contemporary Chemical and Biological Sciences

The quinoxalinone scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is due to its ability to serve as a versatile core for the development of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Quinoxalin-2(1H)-one and its derivatives are key components in a multitude of compounds that have demonstrated significant potential in treating a variety of human diseases. frontiersin.orgacs.org

The biological importance of this scaffold is extensive, with derivatives exhibiting a remarkable range of activities. These properties have made the quinoxalinone core a focal point for drug discovery and development programs worldwide. researchgate.netmdpi.com Beyond medicine, the unique photophysical properties of the quinoxalin-2(1H)-one fragment, stemming from its electron-withdrawing nature, make it a valuable component in materials science for applications such as dyes, fluorescent materials, and electroluminescent systems. rsc.orgnih.gov

Table 1: Diverse Biological Activities of the Quinoxalinone Scaffold

| Biological Activity | Description | References |

|---|---|---|

| Anticancer/Antitumor | Compounds show cytotoxic effects against various cancer cell lines and can inhibit tumor growth. | sapub.orgresearchgate.netfrontiersin.orgnih.govrsc.org |

| Antimicrobial | Includes antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. | sapub.orgresearchgate.netfrontiersin.orgnih.govrsc.org |

| Antiviral | Activity against various viruses has been reported, including anti-HIV potential. | sapub.orgresearchgate.netmdpi.com |

| Anti-inflammatory | Derivatives have been shown to possess anti-inflammatory and analgesic (pain-relieving) properties. | sapub.orgresearchgate.netmdpi.comfrontiersin.org |

| Neuroprotective | Some compounds exhibit properties that protect nerve cells from damage or degeneration. | nih.govresearchgate.net |

| Antiparasitic | Includes activity against various parasites, such as those causing malaria (antiplasmodial) and trypanosomiasis. | researchgate.netfrontiersin.org |

| Antidiabetic | Certain derivatives have shown potential as hypoglycemic agents. | researchgate.netmdpi.com |

| Kinase Inhibition | The scaffold is used to design inhibitors for specific kinases, which are crucial targets in cancer therapy. | nih.gov |

| Antihistaminic | Activity at histamine (B1213489) receptors has been identified, with potential for treating allergic conditions. | acs.orgresearchgate.net |

Scope and Research Focus on 4aH-Quinoxalin-2-one and its Key Derivatives

The compound this compound represents a specific tautomeric form of the more commonly cited quinoxalin-2(1H)-one. While direct research focusing exclusively on the isolation and characterization of the 4aH tautomer is limited, the vast body of research on the quinoxalin-2(1H)-one system is directly relevant, as it represents the core reactive scaffold from which all derivatives are generated.

Contemporary research is heavily focused on the efficient and selective synthesis of C3-substituted quinoxalin-2(1H)-one derivatives. frontiersin.orgnih.gov The direct functionalization of the C–H bond at the C3 position is the most atom-economical and cost-effective strategy to introduce chemical diversity to the scaffold. nih.govrsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials and has become a central theme in modern quinoxalinone chemistry.

Recent research has led to a plethora of methods for creating new carbon-carbon and carbon-heteroatom bonds at this C3 position. These strategies include:

Radical Additions: Utilizing various radical precursors to achieve alkylation, arylation, acylation, and trifluoromethylation. researchgate.netorganic-chemistry.org

Photocatalysis: Employing visible light and photocatalysts to drive reactions under mild conditions, a key principle of green chemistry. mdpi.comrsc.org

Multi-Component Reactions (MCRs): Designing one-pot reactions where three or more components combine to form complex products, such as (E)-quinoxalin-2(1H)-ones oximes, in a highly efficient manner. nih.govmdpi.com

Heterogeneous Catalysis: Using recyclable catalysts like graphitic carbon nitride (g-C3N4) to facilitate reactions such as hydroxylation and sulfenylation, enhancing the sustainability of the synthetic processes. mdpi.com

These advanced synthetic methodologies have enabled the creation of a wide library of key quinoxalin-2-one derivatives, which are crucial for structure-activity relationship (SAR) studies in drug development. researchgate.netnih.gov

Table 2: Selected Modern Synthetic Methods for C3-Functionalization of Quinoxalin-2(1H)-one

| Reaction Type | Reagents/Conditions | Product Type | References |

|---|---|---|---|

| Vinylation | Alkenes, (NH₄)₂S₂O₈, metal-free | 3-Vinylated quinoxalin-2(1H)-ones | frontiersin.org |

| Alkylation | 4-Alkyl-1,4-dihydropyridines, BI-OAc | 3-Alkylquinoxalin-2(1H)-ones | chim.it |

| Trifluoromethylation | Perfluoroalkyl iodides, visible light | 3-Perfluoroalkyl quinoxalin-2(1H)-ones | nih.gov |

| Hydroxylation | g-C₃N₄, visible light, air | 3-Hydroxyquinoxalin-2(1H)-ones | mdpi.com |

| Sulfenylation | Thiols, g-C₃N₄, sunlight, air | 3-Sulfenylated quinoxalin-2(1H)-ones | mdpi.com |

| Amination | Aliphatic amines, visible light, air (photocatalyst-free) | 3-Aminoquinoxalin-2(1H)-ones | acs.org |

| Oxime Formation | Ketone, tert-butyl nitrite (B80452) (TBN) | (E)-Quinoxalin-2(1H)-ones oximes | nih.govmdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4aH-quinoxalin-2-one |

InChI |

InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-6H |

InChI Key |

ZLZQFBHACGTOJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=NC(=O)C=N2)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4ah Quinoxalin 2 One and Its Congeners

Contemporary and Environmentally Benign Synthetic Strategies (Green Chemistry Principles)

Catalyst-Free and Solvent-Free Methodologies

Green chemistry principles have driven the development of synthetic routes that minimize or eliminate the need for catalysts and solvents. Several strategies have emerged for the efficient synthesis of quinoxaline (B1680401) derivatives under these conditions. Mechanochemical approaches, involving grinding or milling of reactants, have proven effective. For instance, mixing aromatic 1,2-diamines and 1,2-dicarbonyl compounds in a mini-cell homogenizer has afforded quinoxalines in minutes with quantitative yields and a near-zero E-factor, eliminating the need for solvents and catalysts. Similarly, grinding conditions have been employed with heterogeneous catalysts for solvent-free quinoxaline synthesis. Microwave irradiation has also been utilized to achieve rapid, catalyst-free, and solvent-free synthesis of quinoxalines, often resulting in high yields within minutes. Simple solvent-free conditions at ambient temperature have also been reported to yield quinoxalines efficiently.

Applications of Heterogeneous Catalysts

Heterogeneous catalysts offer advantages such as ease of separation, recyclability, and reduced environmental impact. A variety of heterogeneous catalytic systems have been developed for quinoxaline synthesis. Mineral-based catalysts, such as nano-kaoline/BF3/Fe3O4, have been employed under grinding conditions for solvent-free synthesis, offering good to excellent yields and catalyst reusability. Phosphate-based catalyst fertilizers, including MAP, DAP, and TSP, have also been successfully used as heterogeneous catalysts at ambient temperature, demonstrating recyclability over multiple cycles. Other heterogeneous catalysts reported include Al2O3–ZrO2 binary metal oxides for the synthesis of quinoxaline derivatives, metal-organic frameworks (MOFs), and various metal oxides and supported catalysts like nanostructured Cu2O and CuO@g-C3N4. Heteropolyoxometalates, such as MoVP, and other acidic catalysts like p-TsOH, CuSO4·5H2O, and NH4Cl have also been utilized for the condensation of 1,2-diamines with dicarbonyl compounds.

Table 1: Representative Heterogeneous Catalysts for Quinoxaline Synthesis

| Catalyst Type | Reaction Type | Key Features | Reference |

| Nano-kaoline/BF3/Fe3O4 | Condensation of diamines and diketones (grinding) | Solvent-free, reusable, good to excellent yields | |

| Phosphate Fertilizers (MAP, DAP, TSP) | Condensation of diamines and diketones | Ambient temperature, recyclable, excellent yields | |

| Al2O3–ZrO2 | Condensation of diamines with phenacyl bromides/benzil | Efficient, environmentally benign, short reaction time, simple work-up | |

| Nanostructured Cu2O | Condensation of o-phenylenediamine (B120857) and 1,2-diketones | Recyclable, mild conditions, high yields | |

| CuO@g-C3N4 | Condensation of o-phenylenediamine and 1,2-diketones | Sustainable, mild conditions, high yields | |

| MoVP heteropolyoxometalates | Condensation of o-phenylenediamines with 1,2-diketones | Recyclable heterogeneous catalysts, room temperature |

Electrochemical Synthesis and Transformations

Electrochemical methods offer a powerful and environmentally friendly approach to organic synthesis, utilizing electrons as clean reagents. These methods have been applied to the synthesis of quinoxaline derivatives and the functionalization of the quinoxalin-2(1H)-one core. Electrochemical oxidative cyclization of primary amines has been developed for quinoxaline synthesis, operating under catalyst- and oxidant-free conditions with good functional group tolerance and scalability. Electrochemical C–H functionalization of quinoxalin-2(1H)-ones, particularly at the C3 position, has emerged as a significant strategy, leveraging mild reaction conditions and good atom economy. Specific transformations include electrochemical C–H amination of quinoxalin-2(1H)-ones with secondary amines or azoles, which proceeds via a radical-based mechanism and allows for scale-up. An electrochemical tandem oxidative azidation and intramolecular cyclization strategy has also been reported for quinoxaline derivatives, avoiding transition metals and toxic oxidants.

Photochemical Synthesis and Photoinduced Reactions

Photochemistry, particularly visible-light photoredox catalysis, has provided new avenues for the synthesis and functionalization of quinoxaline derivatives. Visible-light-induced decarboxylative radical coupling has been employed for the preparation of highly functionalized pyrrolo[1,2-a]quinoxalines and related heterocycles. Direct C–H functionalization of quinoxalin-2(1H)-ones using visible light, sometimes without a photocatalyst and in the presence of green oxidants like H2O2, allows for divergent synthesis of various derivatives. Photocatalytic C–H alkylation and arylation of quinoxalin-2(1H)-ones have been achieved using various photocatalysts, including covalent organic frameworks (COFs), offering mild conditions and good yields. Photolysis of quinoxaline hydroperoxides under UV light has also been reported to yield ester compounds via γ-hydrogen abstraction.

Stereoselective and Regioselective Synthesis of 4aH-Quinoxalin-2-one Derivatives

Achieving precise control over stereochemistry and regiochemistry is crucial for the synthesis of complex molecules with desired biological or material properties. While direct stereoselective synthesis of the specific "this compound" tautomer might be less common, significant progress has been made in the stereoselective and regioselective synthesis of related quinoxaline and quinoxalin-2(1H)-one derivatives.

Chiral Pool and Asymmetric Synthesis Approaches

Asymmetric synthesis strategies are vital for accessing enantiomerically pure compounds. For quinoxalin-2(1H)-one derivatives, the direct C3-functionalization to introduce chiral centers remains challenging. However, multicomponent reactions offer a concise route for introducing chirality. One notable approach involves an "oxidation-asymmetric Mannich reaction protocol" that yields enantiomerically enriched 3-substituted 3,4-dihydroquinoxalin-2-ones with excellent stereocontrol (75-99% ee). Spirocyclic quinoxaline derivatives, such as spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] and spiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine] systems, have been synthesized stereoselectively through multicomponent 1,3-dipolar cycloaddition reactions, with their regiochemistry and stereochemistry confirmed by spectroscopic and crystallographic methods. Furthermore, stereoselective synthesis strategies have been applied to perhydroquinoxaline scaffolds, involving diastereoselective formation of cyclohexane (B81311) intermediates and subsequent piperazine (B1678402) ring annulation to achieve specific relative configurations.

Regiochemical Control in Quinoxalinone Formation and Derivatization

Regiochemical control is paramount in ensuring the correct connectivity of atoms during synthesis. Several methods have been developed to achieve regioselective synthesis of quinoxalin-2-one derivatives. For example, simple methodologies for the regioselective synthesis of asymmetric quinoxalin-2-one derivatives have been proposed. Direct C–H functionalization at the C3 position of quinoxalin-2(1H)-ones is a key strategy for increasing structural diversity, implying regiochemical control at this specific site. Multicomponent reactions, such as the synthesis of spiroquinoxaline derivatives, also demonstrate high regioselectivity. Visible-light photoredox catalysis has enabled site-selective C3-alkylation and alkenylation of quinoxalin-2(1H)-ones, leading to high yields and controlled functionalization.

Table 2: Stereoselective and Regioselective Synthesis Approaches for Quinoxaline Derivatives

Chemical Transformations and Functionalization of the 4ah Quinoxalin 2 One Core

C-H Functionalization Strategies on the Quinoxalinone Scaffold

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the elaboration of the quinoxalin-2-one ring system. nih.govrsc.org These methods avoid the need for pre-functionalized starting materials, thereby streamlining synthetic routes. researchgate.net The C3 position of the quinoxalin-2-one is particularly amenable to such transformations. organic-chemistry.orgresearchgate.net

The introduction of functional groups at the C3-position of quinoxalin-2(1H)-ones is a primary focus of synthetic efforts due to the significant impact of these substituents on the biological activity of the resulting derivatives. nih.govresearchgate.net A variety of protocols for the direct C3-H functionalization have been developed, including arylation, alkylation, acylation, and the introduction of heteroatoms. acs.org Hypervalent iodine reagents have proven to be particularly effective in promoting these transformations, offering mild and environmentally friendly conditions for the synthesis of diverse C3-substituted quinoxalinones. nih.gov

For instance, the use of hypervalent iodine(III) reagents has enabled the direct C3-arylation, -trifluoromethylation, -alkylation, and -alkoxylation of the quinoxalin-2-one core. nih.gov These reactions provide convenient pathways to a wide array of derivatives with potential pharmaceutical applications. nih.gov

Table 1: Examples of C3-Functionalization Reactions of Quinoxalin-2(1H)-ones

| Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |

| Arylation | Diaryliodonium salts | Aryl | nih.gov |

| Trifluoromethylation | Togni's reagent | Trifluoromethyl | nih.gov |

| Alkylation | Alkenes, TMSN₃, PhI(OAc)₂ | β-azido alkyl | nih.gov |

| Alkoxylation | Alcohols, PhI(OTFA)₂ | Alkoxy | organic-chemistry.org |

Oxidative cross-coupling reactions represent a significant strategy for the C-H functionalization of quinoxalin-2(1H)-ones, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under metal-free conditions, enhancing their appeal from a green chemistry perspective. rsc.org

A notable example is the TBHP-mediated direct oxidative coupling of quinoxalin-2(1H)-ones with arylaldehydes, which provides a convenient route to 3-acylated quinoxalin-2(1H)-ones. rsc.org This method is characterized by its mild reaction conditions and tolerance of a broad range of functional groups. rsc.org Similarly, copper-catalyzed oxidative coupling reactions with alcohols have been developed to synthesize hydroxyl-containing quinoxalin-2(1H)-ones. nih.gov Furthermore, visible-light-promoted cross-dehydrogenative coupling with amides, using air as the oxidant, has been employed to produce N-acylated 3-aminoquinoxalin-2(1H)-ones. researchgate.net

Table 2: Selected Oxidative Cross-Coupling Reactions of Quinoxalin-2(1H)-ones

| Coupling Partner | Catalyst/Oxidant | Product Type | Reference |

| Arylaldehydes | TBHP (metal-free) | 3-Acylated quinoxalin-2(1H)-ones | rsc.org |

| Alcohols | Copper catalyst | Hydroxyalkylated quinoxalin-2(1H)-ones | nih.gov |

| Amides | Rhodamine B (photocatalyst), Air | N-acylated 3-aminoquinoxalin-2(1H)-ones | researchgate.net |

| Thiophenes | Visible light, Air (photosensitizer-free) | Thiophenyl-quinoxalinones | nih.gov |

Radical processes have gained prominence as a versatile tool for the C-H functionalization of the quinoxalin-2-one scaffold. researchgate.net These reactions often proceed under mild conditions and can be initiated by various means, including visible light photoredox catalysis. rsc.orgsapub.org

Three-component radical cascade reactions have been particularly effective for the synthesis of complex quinoxalin-2-one derivatives. organic-chemistry.org For instance, the visible-light-initiated reaction of quinoxalin-2(1H)-ones with perfluoroalkyl iodides and alkenes allows for the efficient synthesis of perfluoroalkyl-containing derivatives. organic-chemistry.org The mechanism of these reactions often involves the generation of a radical species that adds to the C3 position of the quinoxalin-2-one ring. researchgate.net

Visible-light-induced radical reactions have also been employed for the difunctionalization of alkenes with quinoxalin-2(1H)-ones and other reagents, such as TMSN₃, leading to the formation of azido-functionalized derivatives. rsc.org These radical processes are characterized by their high efficiency and functional group tolerance. organic-chemistry.orgrsc.org

Nucleophilic Substitution Reactions and Their Applications

Nucleophilic substitution reactions are a cornerstone in the functionalization of heterocyclic compounds, and the quinoxalin-2-one core is no exception. These reactions are particularly useful for introducing a wide range of substituents, especially when a leaving group, such as a halogen, is present on the ring.

The presence of a halogen atom on the quinoxalin-2-one scaffold provides a handle for nucleophilic aromatic substitution (SNAr) reactions. 2,3-dichloroquinoxaline, for example, is a versatile precursor for the synthesis of various quinoxaline (B1680401) derivatives due to the presence of two reactive chlorine atoms. researchgate.net These chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles.

The electrophilic nature of the quinoxaline ring facilitates the substitution of halogens, particularly at the C2 and C3 positions. rsc.org In the case of 2-chloroquinoxaline, it preferentially undergoes SNAr of the chlorine atom over vicarious nucleophilic substitution of hydrogen. rsc.org The reactivity of halogenoalkanes in nucleophilic substitution reactions is well-established, with the carbon-halogen bond being polarized, rendering the carbon atom electrophilic. savemyexams.com This principle extends to halogenated quinoxalinones, where the carbon atom attached to the halogen is susceptible to attack by nucleophiles.

The introduction of amino groups onto the quinoxalin-2-one scaffold is of significant interest due to the prevalence of this motif in biologically active molecules. Direct C-H amination has been achieved through various methods, including visible-light-induced cross-dehydrogenative coupling (CDC) with both primary and secondary aliphatic amines. organic-chemistry.org These reactions, which can proceed through a radical process, provide a direct route to 3-aminoquinoxalin-2(1H)-ones. organic-chemistry.orgresearchgate.net

Furthermore, photochemical reactions of quinoxalin-2-ones in the presence of amines can lead to reductive dimerization or reduction of the quinoxalinone core, depending on the substitution pattern. rsc.org The synthesis of N-substituted quinoxalin-2-one derivatives has also been achieved through the condensation of o-phenylenediamines with various reagents. sapub.org For instance, the reaction of o-phenylenediamine (B120857) with ethane-1,2-diamine can yield 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one, which can be further functionalized. sapub.org

Alkylation and Arylation Reactions of the Quinoxalinone System

The introduction of alkyl and aryl groups onto the quinoxalinone framework, primarily at the C3 position, is a key strategy for structural diversification. Modern synthetic methods have increasingly focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.govresearchgate.net

Visible-light-mediated reactions have emerged as a powerful, green, and mild approach for these transformations. researchgate.netmdpi.com One such method facilitates the C3-arylation and alkylation of quinoxalin-2(1H)-ones using air as a green oxidant without the need for an external photocatalyst. mdpi.com In this process, visible light is believed to generate singlet oxygen, which then initiates the formation of reactive carbon-centered radicals from aryl- or alkylhydrazines. These radicals subsequently attack the C3 position of the quinoxalinone ring. mdpi.com This catalyst-free approach is compatible with a broad range of functional groups on the hydrazine (B178648) partner, including both electron-donating and electron-withdrawing substituents, and has been successfully applied to gram-scale synthesis. mdpi.com

Another innovative visible-light-induced method utilizes alkanes directly as alkyl radical precursors. rsc.org This challenging transformation is achieved using trifluoroacetic acid as a hydrogen atom transfer reagent and air as the oxidant, again under metal- and photocatalyst-free conditions, highlighting its practicality and good functional group tolerance. rsc.org Similarly, N,N,N′,N′-tetraalkylethylenediamine can serve as the alkyl source in a photocatalyst-free reaction where the quinoxalin-2(1H)-one itself is proposed to act as the photocatalyst. documentsdelivered.comrsc.orgrsc.org Other alkyl sources successfully employed in photocatalytic systems include N-hydroxyphthalimide esters and alkyl carboxylic acids, often using iridium or other photoredox catalysts. researchgate.net

Electrochemical methods offer an alternative strategy for C-H alkylation. An electro-oxidative approach enables the coupling of quinoxalin-2(1H)-ones with various organoboron compounds, such as alkyl boronic acids, esters, and trifluoroborates. rsc.org This method relies on the radical cleavage of the C–B bond to generate alkyl radicals for the C–C bond formation. rsc.org Iron-catalyzed reactions have also been developed, for instance, in the direct C–H cyanoalkylation using cyclobutanone (B123998) oxime esters as the source of cyanoalkyl motifs. acs.org

Below is a summary of various C3-functionalization methods for the quinoxalin-2(1H)-one system.

| Reaction Type | Reagents/Catalyst | Conditions | Alkyl/Aryl Source | Ref. |

| Arylation/Alkylation | None (Singlet Oxygen) | Visible Light, Air | Aryl/Alkyl Hydrazines | mdpi.com |

| Alkylation | TFA | Visible Light, Air | Alkanes | rsc.org |

| Alkylation | None | Visible Light | N,N,N′,N′-tetraalkylethylenediamine | documentsdelivered.comrsc.org |

| Alkylation | Iridium Photocatalyst | Blue Light | Aliphatic Carboxylic Acids | researchgate.net |

| Alkylation | Electro-oxidation | Graphite Electrodes | Organoboron Compounds | rsc.org |

| Cyanoalkylation | Iron Catalyst | - | Cyclobutanone Oxime Esters | acs.org |

| Arylation | Photoredox Catalyst | Visible Light | Diaryliodonium Triflates | organic-chemistry.org |

Transformations of Peripheral Functional Groups (e.g., Alkyl, Acyl, Carboxylic Acid Derivatives)

Beyond the direct functionalization of the heterocyclic core, transformations of peripheral functional groups attached to the quinoxalinone system are crucial for synthesizing complex derivatives.

One notable transformation is the acid-catalyzed rearrangement of 3-(2-aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones. When reacted with reagents like o-phenylenediamine or hydrazine hydrate (B1144303) in refluxing acetic acid, these compounds undergo a rearrangement involving the contraction of the pyrazine (B50134) ring to yield 2-benzoimidazoloquinoxaline derivatives. sapub.org

Decarboxylative couplings represent a significant class of reactions where a peripheral carboxylic acid group is transformed. These reactions are synthetically valuable due to the wide availability and stability of carboxylic acids. researchgate.net For instance, aliphatic carboxylic acids can be used as alkyl sources for the C3-alkylation of quinoxalin-2(1H)-ones through a photoredox-catalyzed decarboxylation process. researchgate.net This demonstrates the transformation of a carboxyl group into an alkyl substituent on the quinoxalinone core.

Esterification is another fundamental transformation. The synthesis of quinoxalin-2(1H)-one derivatives from the reaction of o-phenylenediamine and 3-bromo-2-oxo-3-phenyl-propionic acid ethyl ester highlights the presence and stability of an ester functional group during the formation of the quinoxalinone ring. sapub.org Furthermore, a domino reaction has been developed where a protease-triggered cleavage of a peptide sequence attached to a precursor molecule leads to an intramolecular cyclization, forming a fluorescent quinoxalin-2(1H)-one derivative. chemrxiv.org This illustrates a sophisticated transformation of a peripheral peptide group.

Rearrangement Reactions and Mechanistic Elucidation

The mechanistic pathways governing the reactions of quinoxalinones are a subject of detailed investigation, with several distinct mechanisms proposed for different transformations.

Acid-catalyzed rearrangements of 3-aroylquinoxalin-2-ones with nucleophiles like 1,2-benzenediamine have been explored through DFT calculations. researchgate.net These studies reveal that acetic acid acts as both a proton source and a proton shuttle. The rearrangement is initiated by a site-selective condensation and proceeds through a sequential Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) mechanism, which involves the formation of a spiro-quinoxalinone intermediate. researchgate.net The specific pathway and final products are determined by the stability of key ring-opened intermediates, such as anilide or isocyanate cations. researchgate.net

For visible-light-induced C-H functionalization reactions, radical-based mechanisms are commonly proposed. nih.govmdpi.com In the photocatalyst-free arylation with arylhydrazines, the reaction is thought to begin with the formation of singlet oxygen, which oxidizes the hydrazine to a carbon-centered radical. This radical then adds to the electron-deficient C3 position of the quinoxalinone. mdpi.com Similarly, the reaction involving N-arylglycines to form tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones is initiated by the generation of an α-amino carbon-centered radical via decarboxylation. researchgate.net

Mechanistic studies involving the use of hypervalent iodine reagents in the presence of TMSN₃ to introduce an azide (B81097) group suggest a Single Electron Transfer (SET) pathway. nih.gov The iodine(III) reagent oxidizes the azide source to generate an azide radical, which then participates in a cascade reaction with an alkene and the quinoxalinone to yield the final functionalized product. nih.gov

Metal-Containing Chelates and Coordination Chemistry of Quinoxalinone Ligands

Quinoxalinone derivatives, particularly those bearing suitable donor atoms, can act as effective ligands, forming stable complexes with various metal ions. isca.meeurjchem.com The study of these metal chelates is driven by their interesting structural properties and potential applications. isca.metandfonline.com

The coordination behavior of ligands derived from quinoxalin-2(1H)-one has been investigated with a range of first-row transition metals. For example, a ligand derived from 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one, which possesses both nitrogen and oxygen donor sites, forms chelates with Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). eurjchem.com Spectroscopic and analytical data indicate that these complexes typically adopt a distorted octahedral geometry. eurjchem.com

Similarly, an unsymmetrical Schiff base ligand, 3-(-(3-(-3,5-dichloro-2-hydroxybenzylideneamino)propylimino)methyl)quinoxalin-2(1H)-one, acts as a tetradentate ONNO donor. It forms non-electrolytic complexes with Co(II), Ni(II), and Zn(II). nih.gov The coordination of 2-(2′-pyridyl)quinoxaline (pqx) with first-row transition metals like Cu(II), Co(II), and Zn(II) has also been extensively studied, where it acts as a bidentate chelating ligand. nih.gov These complexes exhibit various geometries, including distorted trigonal bipyramidal, octahedral, and tetrahedral, depending on the metal and other coordinating species. nih.gov

The table below summarizes the coordination chemistry of several quinoxalinone-based ligands with different metal ions.

| Metal Ion | Ligand Type | Coordination Geometry | Ref. |

| Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one | Octahedral | eurjchem.com |

| Co(II), Ni(II), Zn(II) | Schiff base with ONNO donor sites | Tetrahedral/Octahedral | nih.gov |

| Cu(II) | Schiff base with NNO donor sites | Not specified | nih.gov |

| Cu(II), Co(II), Zn(II), Fe(II), Ni(II) | 2-(2′-pyridyl)quinoxaline (pqx) | Trigonal bipyramidal, Tetrahedral, Octahedral | nih.gov |

| Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II) | Sulfaquinoxaline | Octahedral | researchgate.net |

These studies utilize various characterization techniques, including elemental analysis, IR and NMR spectroscopy, magnetic moment measurements, and thermal analysis, to elucidate the structure and stability of the resulting metal complexes. isca.meeurjchem.comnih.gov

Advanced Spectroscopic and Analytical Characterization of Quinoxalinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by providing detailed information about the connectivity and environment of atomic nuclei, particularly ¹H and ¹³C. For 4aH-quinoxalin-2-one, ¹H NMR spectra would typically reveal signals corresponding to the aromatic protons on the benzene (B151609) ring and the heterocyclic ring, as well as any protons on substituents. The characteristic NH proton signal is often observed at a downfield chemical shift, indicative of its acidic nature and potential for hydrogen bonding. ¹³C NMR provides information on the carbon skeleton, with distinct signals for the carbonyl carbon (C=O), the imine carbon (C=N), and the aromatic carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning signals and confirming the proposed structure. COSY spectra reveal proton-proton couplings, HSQC correlates protons directly to the carbons they are attached to, and HMBC establishes correlations between protons and carbons separated by two or three bonds, thereby mapping out the entire molecular framework. Research on related quinoxalin-2(1H)-one derivatives indicates aromatic protons typically resonate between 7.00-8.40 ppm in ¹H NMR, while the carbonyl carbon appears in the range of 151-158 ppm in ¹³C NMR mdpi.comnih.gov. The NH proton in similar structures is often observed around 12.4 ppm chemicalbook.com.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, causing molecular vibrations (stretching and bending), while Raman spectroscopy measures the inelastic scattering of light.

For this compound, characteristic IR absorption bands would be expected for the carbonyl group (C=O) typically found in the range of 1670-1700 cm⁻¹, and the N-H stretching vibration, usually appearing as a broad band around 3100-3500 cm⁻¹ mdpi.comspecac.com. The presence of C=N and C-N bonds within the quinoxalinone ring system would also contribute to specific absorption patterns in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ mdpi.com. Raman spectroscopy can complement IR by highlighting different vibrational modes, particularly those involving symmetric stretching and breathing modes of the aromatic rings, which are often strong in Raman spectra nih.govyoutube.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Quinoxalinone structures, with their extended π-conjugation, typically exhibit strong absorption in the UV and sometimes the visible regions of the electromagnetic spectrum.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and providing information about the elemental composition and fragmentation patterns of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.

The molecular ion peak ([M]+ or [M+H]+) in the mass spectrum directly confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. Fragmentation patterns, resulting from the breakdown of the molecule under ionization conditions, offer further structural clues. Common fragmentation pathways for quinoxalinones might involve the loss of CO, HNCO, or cleavage of the heterocyclic ring system. For example, a quinoxalinone derivative (4e) showed a molecular ion peak [M]+ at m/z 344.23 and [M+H]+ at 345.12 mdpi.comnih.gov.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, molecular geometry, and crystal packing. By obtaining single crystals of this compound, X-ray diffraction analysis can confirm its solid-state structure, including the precise location of atoms and the conformation of the molecule. This technique can reveal details such as planarity of the ring system and the presence of intermolecular interactions like hydrogen bonding. While specific X-ray data for this compound was not directly found in the provided snippets, studies on related quinoxaline (B1680401) derivatives have utilized X-ray crystallography to confirm their structures and investigate intermolecular interactions nih.govnih.govresearchgate.net.

Elemental Analysis for Compound Purity and Composition

Elemental analysis (CHN analysis) is a quantitative technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a pure organic compound. This analysis confirms the empirical formula of the synthesized compound and serves as a crucial indicator of its purity. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. If the experimental values are in close agreement with the theoretical values (typically within ±0.4%), it strongly supports the correct synthesis and purity of the compound. For instance, elemental analysis results for quinoxalinone derivatives were reported to be within permissible limits, confirming their composition mdpi.comiosrjournals.orgsoton.ac.uknih.gov.

Compound List

Computational and Theoretical Chemistry Studies of 4ah Quinoxalin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations allow for the determination of various molecular properties, including optimized geometries, electronic energy levels, charge distributions, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their energy gap, are critical parameters for understanding a molecule's electronic and optical properties, as well as its reactivity towards electrophiles and nucleophiles wuxibiology.com. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater tendency for electron transfer. Studies on quinoxaline (B1680401) derivatives have explored these parameters using DFT. For instance, DFT calculations on a quinoxaline derivative (Compound 1) reported a HOMO energy of -6.11 eV and a LUMO energy of -1.25 eV, resulting in a band gap of 4.86 eV researchgate.net. These values suggest a relatively stable electronic structure, indicating resistance to oxidation-reduction reactions researchgate.net. Other studies on quinoxaline-based small molecules for solar cell applications have reported HOMO-LUMO energy ranges from -5.51 to -5.13 eV and -4.22 to -3.90 eV, respectively, highlighting the influence of structural modifications on these energy levels scielo.org.mx. For quinoxalin-2(1H)-one (QO) and its derivatives, DFT calculations have been used to determine redox potentials and analyze the impact of substituents on the HOMO-LUMO energy gap, noting that both electron-donating and electron-accepting groups can effectively reduce this gap researchgate.net.

| Compound/Series | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set (if specified) | Reference |

| Quinoxaline Derivative (Compound 1) | -6.11 | -1.25 | 4.86 | DFT | researchgate.net |

| Quinoxaline-based small molecules (range) | -5.51 to -5.13 | -4.22 to -3.90 | Varies | DFT | scielo.org.mx |

| Quinoxalin-2(1H)-one (QO) (general effect) | - | - | Reduced by substituents | DFT/B3LYP/6-311G | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electron density distribution around a molecule, indicating regions that are electron-rich (nucleophilic) or electron-deficient (electrophilic) uni-muenchen.depreprints.org. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic attractions, and for predicting sites of chemical reactivity. DFT calculations are typically used to generate MEP maps by calculating the electrostatic potential at points in space around the molecule and mapping these values onto the molecular surface uni-muenchen.deschrodinger.com. Studies on quinoxaline derivatives have shown distinct MEP distributions, with negative potential regions (electron-rich) often located around oxygen and nitrogen atoms, and positive potential regions (electron-deficient) typically found around hydrogen atoms bonded to electronegative atoms or at electron-deficient carbon centers researchgate.netresearchgate.net. For example, MEP maps of quinoxaline derivatives have identified specific sites for potential nucleophilic or electrophilic attack, aiding in the prediction of their chemical behavior and interactions researchgate.netresearchgate.net.

Natural Bond Orbital (NBO) analysis is a computational technique used to investigate the electronic structure of molecules by transforming atomic orbitals into localized orbitals that resemble classical Lewis structures uni-muenchen.dewikipedia.orgfaccts.de. This analysis provides insights into charge distribution, hybridization, and the nature of chemical bonds, including donor-acceptor interactions between filled and empty orbitals researchgate.netajol.info. NBO analysis on quinoxaline derivatives has been employed to understand charge delocalization and the electronic effects of substituents. For instance, NBO charge analysis has been used to quantify the electron distribution and the degree of charge transfer in various quinoxaline-based systems, revealing how electron density is distributed across the molecule and its functional groups researchgate.netresearchgate.net. These analyses help in understanding the electronic basis for observed reactivity and properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time by solving Newton's equations of motion nih.govwikipedia.org. These simulations are invaluable for studying molecular flexibility, conformational changes, and the dynamic interactions of molecules with their environment or other molecular entities. While specific MD simulations focusing solely on 4aH-quinoxalin-2-one are not extensively detailed in the provided snippets, MD simulations have been applied to related heterocyclic systems. For example, MD simulations have been used to explore the dynamic properties and binding mechanisms of various biologically active compounds, including quinoxaline derivatives, providing insights into their stability and interaction patterns with target molecules researchgate.netjchemlett.com. These simulations can reveal preferred conformations and the nature of interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding molecular recognition processes.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a target molecule, typically a protein or enzyme. This method is widely used in drug discovery to identify potential therapeutic agents and understand their mechanism of action. Numerous studies have employed molecular docking for quinoxaline derivatives, exploring their interactions with various biological targets, including receptor tyrosine kinases (e.g., VEGFR-2), cyclooxygenase-2 (COX-2), and enzymes involved in cancer progression rsc.orgnih.govmdpi.comekb.egnih.govnih.govnih.gov. These studies often reveal specific binding modes, key amino acid residues involved in the interaction, and provide a basis for structure-activity relationships (SAR). For example, quinoxalin-2(1H)-one derivatives have been docked against VEGFR-2, showing favorable binding patterns rsc.org. Similarly, other quinoxaline derivatives have been investigated for their potential as anticancer agents by docking against relevant protein targets, with docking studies helping to elucidate their inhibitory mechanisms nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR methodologies establish mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties, respectively conicet.gov.arresearchgate.net. These methods are powerful tools for predicting the activity of new compounds and for guiding the design of molecules with desired properties. DFT-derived descriptors, along with topological and geometric parameters, are commonly used in QSAR/QSPR modeling conicet.gov.arresearchgate.net. Studies have applied QSAR to various quinoxaline derivatives to predict their efficacy as corrosion inhibitors researchgate.net, anticancer agents nih.gov, and inhibitors of specific enzymes mdpi.com. For instance, a 2D-QSAR model developed for quinoxaline derivatives against triple-negative breast cancer (TNBC) reported significant regression coefficients, with r² values of 0.78 for the training set and a predictive r² (pred_r²) of 0.68 for the external test set nih.gov. Such models are instrumental in identifying key structural features responsible for biological activity and in optimizing lead compounds.

| QSAR Model Type | Target / Activity | r² (Training) | q² (Cross-validation) | pred_r² (Test) | Descriptors Used (General) | Reference |

| 2D-QSAR | Anticancer (TNBC) | 0.78 | 0.71 | 0.68 | Various structural descriptors | nih.gov |

| QSAR | Corrosion Inhibition | Not specified | Not specified | Not specified | Quantum chemical parameters | researchgate.net |

| QSAR | 15-LOX Inhibition | Not specified | Not specified | Not specified | Various descriptors | mdpi.com |

Mechanistic Elucidation of Chemical Reactions and Transformations using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in unraveling the intricate mechanisms of chemical reactions involving quinoxalin-2(1H)-one scaffolds. For instance, studies on the copper-catalyzed carbogermylation of alkenes via the 3,4-difunctionalization of quinoxalin-2(1H)-ones have leveraged DFT calculations to gain deep mechanistic insights. nih.gov These investigations have revealed that such reactions often proceed through a radical pathway, shedding light on the formation of critical carbon-carbon (C-C) and nitrogen-oxygen (N-O) bonds. nih.gov Understanding these radical relay processes is vital for the precise difunctionalization of this heterocyclic system, enabling the rational design of synthetic routes and the development of novel organogermanium derivatives. nih.gov The ability of computational chemistry to map out reaction intermediates, transition states, and energy profiles provides an invaluable tool for chemists seeking to optimize reaction conditions and predict product outcomes.

Theoretical Investigations of Photophysical Properties

Theoretical investigations are paramount for understanding and predicting the photophysical properties of quinoxalin-2(1H)-ones, which are essential for their application in various fields, including the development of fluorescent probes. rsc.org Research has focused on characterizing the fluorescence behavior of these compounds, exploring how structural modifications influence their emission characteristics. rsc.org In related quinoxaline systems, such as furo[2,3-b]quinoxaline (B11915687) derivatives, theoretical calculations have been employed to analyze the impact of structural elements, like π-linkers, on photophysical performance. rsc.org

These theoretical studies have demonstrated that the steric bulk and conjugation length of π-linkers can significantly influence the torsion angle between the quinoxaline core and the attached linker. rsc.org For example, in furo[2,3-b]quinoxaline-based compounds, torsion angles between the core and linkers have been predicted to range from approximately 29.7° to as high as 80.0°, depending on the linker's nature. rsc.org Such variations in torsion angles can affect the efficiency of energy dissipation from excited states and alter the probability of electronic transitions, thereby impacting fluorescence quantum yields and emission wavelengths. rsc.org Furthermore, theoretical modeling helps in identifying and understanding the formation of charge-transfer states within these molecules, which are responsible for observed emission colors, such as sky-blue to green emissions in certain derivatives. rsc.org The predictive power of these theoretical approaches is crucial for designing novel quinoxaline-based materials with tailored optical properties for applications like emissive layers in organic electronics or sensitive fluorescent probes. rsc.orgrsc.org

Data Table:

The following table illustrates how theoretical investigations quantify structural parameters that influence the photophysical properties of related quinoxaline systems.

Table 1: Influence of π-Linker on Predicted Torsion Angle in Furo[2,3-b]quinoxaline Derivatives

| π-Linker Type | Predicted Torsion Angle (°) | Notes |

| Phenyl | 29.7 | Baseline linker |

| Biphenyl | Increased from Phenyl | Steric interaction influences angle |

| Anthracene | Up to 80.0 | Large bulk and conjugation length |

| Benzothiadiazole | Up to 80.0 | Steric interaction influences angle |

Data adapted from theoretical studies on furo[2,3-b]quinoxaline derivatives. rsc.org

Compound Names Mentioned:

this compound

Quinoxalin-2(1H)-one

2-phenylfuro[2,3-b]quinoxaline (B15472951) (FQ)

Ph-dFQ

bPh-dFQ

ADN-dFQ

Bth-dFQ

BIZ-FQ

3-benzoylquinoxalin-2-ones

Advanced Applications and Emerging Research Directions for Quinoxalinone Derivatives

Quinoxalinones as Privileged Scaffolds in Drug Design and Medicinal Chemistry

Quinoxalinone and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide array of biological targets with high affinity. google.comnih.gov This structural motif is a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities. nih.govnih.gov The versatility of the quinoxalinone core allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize drug-like characteristics. google.comnih.gov

The quinoxalinone framework is a key constituent in numerous pharmacologically active compounds. nih.govresearchgate.netgoogle.com Research has demonstrated that these derivatives possess a wide range of biological activities, including but not limited to:

Anticancer google.comnih.gov

Neuroprotective google.comnih.gov

Antibacterial google.comnih.govmdpi.com

Antiviral google.comnih.govmdpi.com

Antiparasitic google.comnih.gov

Anti-inflammatory google.comnih.govqmul.ac.uk

Antiallergic google.comnih.gov

Anti-cardiovascular nih.gov

Antidiabetic nih.gov

Antioxidant google.comnih.govqmul.ac.uk

The development of synthetic methodologies to create diverse quinoxalinone libraries has been instrumental in exploring their therapeutic potential. nih.gov Many bioactive quinoxalinone-based derivatives have advanced into clinical trials, which has further spurred research into the synthesis and derivatization of this versatile scaffold. nih.govresearchgate.netgoogle.com The structure-activity relationship (SAR) studies of these compounds are crucial for designing a new generation of quinoxalinone-based drugs with enhanced potency and reduced toxicity. eurekaselect.com

Below is a table summarizing some of the key therapeutic applications of quinoxalinone derivatives:

| Therapeutic Area | Specific Activity |

| Oncology | Inhibition of tubulin polymerization, c-Met kinase, topoisomerase II, and EGFR kinase. nih.govnih.gov |

| Infectious Diseases | Antibacterial, antifungal, antiviral (including anti-HIV), and antiparasitic activities. google.comnih.govmdpi.com |

| Neurology | Neuroprotective effects, potential as anxiolytic agents. google.comnih.goveurekaselect.com |

| Inflammation | Anti-inflammatory and antioxidant properties. google.comnih.govqmul.ac.uk |

| Metabolic Disorders | Aldose reductase inhibition for diabetic complications. tandfonline.com |

| Cardiovascular | Antithrombotic activity. eurekaselect.comsapub.org |

Applications in Functional Materials Science

The unique photophysical and electronic properties of quinoxalinone derivatives have positioned them as promising candidates for applications in materials science. nih.govmdpi.com Their rigid, planar structure, coupled with the electron-withdrawing nature of the quinoxalinone fragment, facilitates the development of materials with tailored optical and electronic characteristics. nih.gov

Quinoxalinone derivatives have been successfully employed as fluorescent probes and chemosensors for the detection of various analytes. nih.govmdpi.com Their fluorescence properties can be modulated by the introduction of different substituents, allowing for the design of sensors with high selectivity and sensitivity. nih.gov These chemosensors operate through mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), leading to observable changes in their fluorescence emission upon binding with the target analyte. nih.gov

A notable application is the development of quinoxaline-based chemosensors for the detection of metal cations. For instance, acenaphtoquinoxaline has been demonstrated as a selective "switch-off" fluorescent sensor for Hg(II) ions, with a low detection limit and high selectivity over other metal ions. nih.gov The interaction between the quinoxaline (B1680401) moiety and the metal ion perturbs the electronic structure of the fluorophore, resulting in a quenching of its fluorescence. nih.govnih.gov

Furthermore, aminoquinoxaline-based derivatives have been developed as dual colorimetric and fluorescent sensors for pH measurements in aqueous media. mdpi.com The protonation and deprotonation of the nitrogen atoms in the quinoxaline ring and the amino substituents lead to distinct changes in both the absorption and emission spectra, enabling the visual and instrumental detection of pH changes. mdpi.com

The table below highlights examples of quinoxalinone-based fluorescent probes and their target analytes:

| Sensor Type | Target Analyte | Sensing Mechanism |

| Acenaphtoquinoxaline | Hg(II) ions | Fluorescence quenching ("switch-off") |

| Aminoquinoxaline | pH | Changes in absorption and emission spectra |

| Quinoxaline-hydrazinobenzothiazole | Cu2+, Co2+, Ni2+, Hg2+ | Colorimetric and fluorescent changes |

| Quinoxaline-functionalized AgNPs | Cysteine, Mg2+, Sn2+ | Colorimetric and spectroscopic changes |

The electron-deficient nature of the quinoxaline core makes its derivatives suitable for use as electron-transporting materials in various organic electronic devices. qmul.ac.ukfrontiersin.org These materials have been incorporated into organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govqmul.ac.uk

In the realm of OSCs, quinoxaline-based non-fullerene acceptors (QxNFAs) have gained significant attention, contributing to power conversion efficiencies approaching 20%. nih.gov The modifiable sites on the quinoxaline unit allow for the tuning of its absorption range and energy levels to better match with donor materials, thereby enhancing the photovoltaic performance. nih.gov

Quinoxaline derivatives also serve as building blocks for conjugated polymers used in OFETs. For example, a donor-acceptor polymer incorporating quinoxaline as the electron-deficient unit and indacenodithiophene as the electron-rich unit has demonstrated p-type semiconductor behavior with good hole mobility. frontiersin.org The intramolecular charge transfer within such polymers is beneficial for charge transport. frontiersin.org

Moreover, quinoxaline derivatives are utilized as emitter materials in OLEDs, particularly as thermally activated delayed fluorescence (TADF) emitters. qmul.ac.uk The design of quinoxaline-based chromophores allows for the creation of materials with tunable emission colors and high electroluminescence efficiency. scispace.com

Supramolecular Chemistry Involving Quinoxalinone Moieties

The rigid and planar structure of the quinoxaline moiety, along with its capacity for non-covalent interactions, makes it a valuable component in supramolecular chemistry. tandfonline.com Quinoxaline units can be incorporated into larger macrocyclic structures, such as cavitands, which are capable of forming host-guest complexes with smaller molecules. tandfonline.comiucr.org

Quinoxaline-based cavitands, first reported by Cram and co-workers, possess a deep cavity that can encapsulate aromatic guests. iucr.org The formation of these host-guest complexes is driven by non-covalent interactions, including C-H···π and π-π stacking interactions between the host and the guest molecule. iucr.org The unique conformational flexibility of some quinoxaline cavitands, which can switch between "vase" and "kite" conformations in response to stimuli like temperature, solvent, or pH, allows for the reversible uptake and release of guests. tandfonline.com

Structural characterization of these supramolecular complexes, often through X-ray crystallography, provides detailed insights into the nature of the host-guest interactions. For instance, the complex between a tetraquinoxaline-based cavitand and benzonitrile reveals that one guest molecule is encapsulated within the cavity, while another is located among the alkyl chains at the lower rim, stabilized by weak C—H···π and C—H···N interactions. iucr.org These interactions can lead to the formation of extended supramolecular assemblies in the solid state. iucr.org

Role of 4aH-Quinoxalin-2-one as a Synthetic Building Block for Complex Molecules

Quinoxalin-2(1H)-ones are versatile synthetic building blocks for the construction of more complex, functionalized molecules. nih.govmdpi.comresearchgate.net A particularly important and cost-effective strategy for their derivatization is the direct C-H functionalization at the C3 position. nih.govmdpi.comresearchgate.net This approach allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of quinoxalinone derivatives with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Recent research has focused on developing various catalytic systems, including photoredox catalysis, to achieve efficient and selective C3-functionalization of quinoxalin-2(1H)-ones. organic-chemistry.orgresearchgate.net These methods enable the formation of C-C, C-O, C-S, C-N, and C-P bonds under mild reaction conditions. researchgate.net For example, a photoredox-catalyzed direct arylation of quinoxalin-2(1H)-ones provides access to a variety of 3-arylquinoxalin-2(1H)-ones, which are of significant pharmaceutical interest. organic-chemistry.org

The use of quinoxalin-2(1H)-ones in multi-component reactions further highlights their utility as synthetic building blocks. nih.gov These reactions allow for the efficient and atom-economical synthesis of complex molecules in a single step from three or more starting materials. nih.gov

The table below lists some of the functional groups that have been successfully introduced at the C3 position of quinoxalin-2(1H)-one:

| Bond Formed | Functional Group Introduced |

| C-C | Alkyl, Aryl, Acyl |

| C-O | Alkoxy, Hydroxy |

| C-S | Thio |

| C-N | Amino |

| C-P | Phosphonyl |

Academic Patent Landscape Analysis of Quinoxalinone Innovations

A patent landscape analysis (PLA) is a valuable tool for understanding technological trends, identifying key innovators, and discovering opportunities for research and development in a specific field. nih.govnih.govcas.org An analysis of the patent landscape for quinoxalinone derivatives reveals a significant and growing interest in these compounds, particularly for their therapeutic applications. tandfonline.comnih.gov

Numerous patents have been filed for quinoxaline-based compounds, covering their synthesis, derivatization, and use in various industries. researchgate.neteurekaselect.com A review of patents from 2006 onwards highlights the extensive claims related to the quinoxaline heterocycle in medicinal chemistry. tandfonline.comnih.gov The patented applications are diverse, with a strong focus on their use as anticancer agents, antimicrobial agents, and inhibitors of various enzymes such as kinases and phosphodiesterases. google.comtandfonline.comnih.gov

The patent activity also reflects the ongoing efforts to develop new synthetic methodologies for quinoxaline derivatives. researchgate.neteurekaselect.com Innovations in synthetic routes that are more efficient, cost-effective, and environmentally friendly are frequently the subject of patent applications. nih.gov

Key areas of innovation in the quinoxalinone patent landscape include:

Novel Therapeutic Agents: Patents are frequently filed for new quinoxalinone derivatives with improved efficacy against specific diseases, such as cancer, infectious diseases, and inflammatory disorders. google.comtandfonline.comnih.gov

Enzyme Inhibitors: A significant portion of patents focuses on quinoxalinone derivatives as inhibitors of specific enzymes, including various kinases, which are important targets in cancer therapy. tandfonline.comnih.gov

Synthetic Methods: New and improved methods for the synthesis and functionalization of the quinoxalinone scaffold are continuously being patented. eurekaselect.com

Materials Science Applications: While the majority of patents are in the pharmaceutical field, there is also emerging patent activity related to the use of quinoxalinone derivatives in electronic and optical materials.

This active patent landscape underscores the commercial and scientific importance of quinoxalinone derivatives and suggests that this field will continue to be a fertile ground for innovation in the coming years.

Future Perspectives and Unaddressed Research Challenges

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of quinoxalin-2-one derivatives has evolved significantly, yet the pursuit of more efficient, versatile, and sustainable methods remains a primary objective. Traditional methods often rely on the condensation of o-phenylenediamines with α-keto acids or their esters, which can be limited by harsh reaction conditions and substrate scope. chim.it

Future research will likely focus on the following areas:

Catalyst-Free and Metal-Free Reactions: There is a growing emphasis on developing synthetic protocols that avoid the use of potentially toxic and expensive metal catalysts. researchgate.net Recent advancements include catalyst- and additive-free, visible-light-driven radical C3-H alkylation of quinoxalin-2(1H)-one derivatives. researchgate.net

C-H Functionalization: Direct C-H functionalization of the quinoxalinone core is a highly sought-after strategy due to its atom economy. mdpi.com Future efforts will aim to expand the repertoire of C-H activation techniques to introduce a wider array of functional groups at various positions on the quinoxalinone ring with high regioselectivity. mdpi.com

Multi-Component Reactions (MCRs): MCRs offer a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. mdpi.com The development of novel MCRs for the synthesis of diverse quinoxalinone libraries is a promising avenue for drug discovery and materials science. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. organic-chemistry.org Its application in the synthesis and functionalization of quinoxalin-2-ones is expected to grow, enabling new types of bond formations under environmentally benign conditions. researchgate.net

| Synthetic Strategy | Key Features | Future Directions |

| Catalyst-Free Reactions | Avoids metal contamination, cost-effective. | Broader substrate scope, improved yields. |

| C-H Functionalization | High atom economy, direct modification. | Enhanced regioselectivity, novel transformations. |

| Multi-Component Reactions | High efficiency, molecular diversity. | Asymmetric variants, construction of complex scaffolds. |

| Photoredox Catalysis | Mild conditions, sustainable energy source. | Novel photocatalysts, expanded reaction types. |

Deeper Elucidation of Biological Mechanisms of Action and Target Identification

Quinoxalinone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.orgnih.gov However, for many of these compounds, the precise molecular targets and mechanisms of action remain to be fully elucidated.

Key research challenges in this area include:

Target Deconvolution: Identifying the specific biomolecules (e.g., enzymes, receptors) with which quinoxalinone derivatives interact is crucial for understanding their therapeutic effects and potential side effects. nih.gov Techniques such as chemical proteomics and affinity-based probes will be instrumental in this endeavor.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the quinoxalinone scaffold affect biological activity is essential for the rational design of more potent and selective drug candidates. nih.gov Molecular docking and computational modeling can guide these efforts. nih.gov

Understanding Resistance Mechanisms: As with any therapeutic agent, the potential for development of resistance is a concern. Research into the mechanisms by which cells or pathogens might become resistant to quinoxalinone-based drugs is necessary for long-term therapeutic viability.

Exploration of New Application Areas for Quinoxalinone Scaffolds

Beyond their well-established roles in medicinal chemistry, the unique photophysical and electronic properties of quinoxalin-2-ones suggest their potential in other fields. unamur.be

Promising new application areas include:

Materials Science: The fused aromatic system of quinoxalinones makes them attractive candidates for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. ijirt.org Their ability to exhibit fluorescence makes them particularly interesting for sensing and imaging applications. unamur.be

Agrochemicals: The biological activity of quinoxalinones could be harnessed for the development of new herbicides, insecticides, and fungicides. Further research is needed to explore their efficacy and environmental impact in agricultural applications. rsc.org

Bioprobes and Imaging Agents: The fluorescent properties of certain quinoxalinone derivatives can be exploited for the development of probes for bioimaging and sensing of biologically relevant analytes. unamur.be

Further Integration of Green Chemistry Principles in Quinoxalinone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. ijirt.org For quinoxalinone synthesis, this translates to a focus on minimizing waste, reducing energy consumption, and using less hazardous materials. benthamdirect.com

Future directions in green synthesis of quinoxalinones include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids is a key goal.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can often lead to shorter reaction times and higher yields compared to conventional heating methods. ijirt.orgbenthamdirect.com

Synthesis from Renewable Feedstocks: Exploring the use of bio-based starting materials, such as ethyl gallate, for the synthesis of quinoxalinones represents a significant step towards a more sustainable chemical industry.

| Green Chemistry Principle | Application in Quinoxalinone Synthesis |

| Waste Prevention | Atom-economical reactions like C-H functionalization and MCRs. |

| Safer Solvents and Auxiliaries | Use of water, ethanol, and ionic liquids. |

| Energy Efficiency | Microwave and ultrasound-assisted reactions. |

| Use of Renewable Feedstocks | Synthesis from bio-based materials like ethyl gallate. |

| Catalysis | Development of reusable and non-toxic catalysts. |

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental work has become an indispensable tool in modern chemical research. rsc.org This synergy is particularly valuable in the study of complex molecules like 4aH-quinoxalin-2-one.

Future research will benefit from:

Predictive Modeling: Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the electronic, photophysical, and reactive properties of new quinoxalinone derivatives, guiding synthetic efforts towards molecules with desired characteristics. researchgate.net

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain experimental observations and optimize reaction conditions. researchgate.net

Virtual Screening and Drug Design: Molecular docking and other computational techniques can be used to screen large virtual libraries of quinoxalinone derivatives against biological targets, identifying promising candidates for further experimental investigation. researchgate.net The combination of experimental and computational studies is crucial for understanding non-covalent interactions that govern molecular recognition and binding. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.